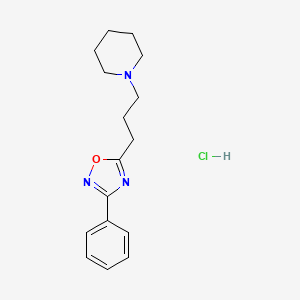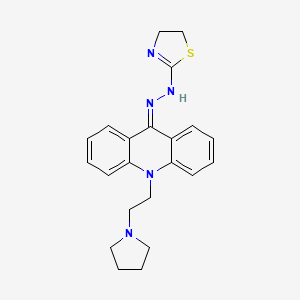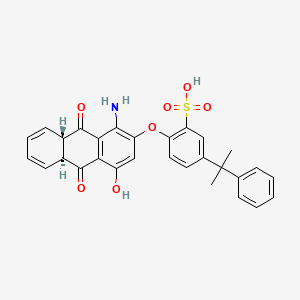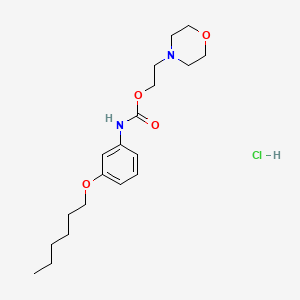
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride is a chemical compound that belongs to the class of heterocyclic organic compounds It features a piperidine ring substituted with a 3-phenyl-1,2,4-oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid.
Substitution on the piperidine ring: The 1,2,4-oxadiazole derivative is then subjected to nucleophilic alkylation with a piperidine derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the piperidine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could lead to partially or fully reduced derivatives.
科学研究应用
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.
作用机制
The mechanism of action of piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
- 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
- 4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
Piperidine, 1-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-phenyl-1,2,4-oxadiazole moiety enhances its potential as an anti-infective agent and its utility in various scientific applications .
属性
CAS 编号 |
97739-32-7 |
|---|---|
分子式 |
C16H22ClN3O |
分子量 |
307.82 g/mol |
IUPAC 名称 |
3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C16H21N3O.ClH/c1-3-8-14(9-4-1)16-17-15(20-18-16)10-7-13-19-11-5-2-6-12-19;/h1,3-4,8-9H,2,5-7,10-13H2;1H |
InChI 键 |
DYUONQAAGYWYQZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCC2=NC(=NO2)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-(2-chlorophenyl)-3-methyl-N-pyridin-3-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12731106.png)












